molecular formula C20H19NO3 B2743931 N-(3-(furan-2-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1421526-05-7

N-(3-(furan-2-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2743931
CAS No.: 1421526-05-7
M. Wt: 321.376
InChI Key: DUAVNSHOSVIMIU-UHFFFAOYSA-N
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Description

N-(3-(furan-2-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid structure incorporating both furan and biphenyl pharmacophores, which are privileged scaffolds known for their diverse biological activities. The furan ring, a common motif in bioactive molecules derived from renewable resources, is found in several pharmaceuticals, including antiviral and antibacterial agents . The molecule's design, which links these subunits via a hydroxypropyl carboxamide spacer, suggests potential as a versatile intermediate or lead compound. Researchers can explore its application in developing novel therapeutic agents, particularly given that similar biphenyl-carboxamide derivatives have demonstrated potent inhibitory activity against enzymes like carbonic anhydrase, a target for conditions such as glaucoma, epilepsy, and cancer . Furthermore, furan-containing compounds have shown promising antimicrobial activity against pathogens like Staphylococcus aureus , Escherichia coli , and the yeast Candida albicans . The presence of the carboxamide group is a critical feature, often deployed in drug design to influence potency, solubility, and metabolic stability, sometimes serving as a bioisostere for other functional groups to optimize candidate drugs . This product is provided for research purposes to investigate its mechanism of action, physicochemical properties, and potential in vitro or in vivo biological efficacy. It is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c22-18(19-7-4-14-24-19)12-13-21-20(23)17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-11,14,18,22H,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAVNSHOSVIMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(furan-2-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-yl moiety. This can be achieved through the reaction of furfural with appropriate reagents to introduce the hydroxypropyl group. Subsequently, the biphenyl moiety is introduced through a coupling reaction, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can also streamline the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted biphenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activity, including antimicrobial and antioxidant properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: Research has indicated that this compound may have anti-inflammatory and anticancer properties. It could be explored as a candidate for drug development in the treatment of various diseases.

Industry: In the industrial sector, this compound can be used as a precursor for the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(3-(furan-2-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide exerts its effects involves interactions with specific molecular targets. The furan ring and biphenyl moiety can bind to receptors or enzymes, modulating their activity. The carboxamide group may participate in hydrogen bonding, enhancing the compound's binding affinity.

Molecular Targets and Pathways:

  • Receptors: Potential binding to G-protein-coupled receptors (GPCRs) or enzyme-linked receptors.

  • Enzymes: Interaction with enzymes involved in inflammatory or cancer-related pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Modifications

The compound shares its biphenyl carboxamide backbone with numerous derivatives in the evidence. Key differences lie in the N-substituents, which determine physicochemical and pharmacological properties. Below is a comparative analysis with selected analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name (Reference) N-Substituent Molecular Formula Molecular Weight Key Properties
Target Compound 3-(Furan-2-yl)-3-hydroxypropyl C₂₀H₁₉NO₄ 337.37* Hydrophilic (OH group), heterocyclic (furan)
N-(3-Methoxyphenyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide 3-Methoxyphenyl + methyl C₂₂H₂₁NO₃ 347.41 Lipophilic (methoxy), solid (mp 125–127°C)
N-Cyclohexyl-[1,1'-biphenyl]-4-carboxamide Cyclohexyl C₁₉H₂₁NO 279.38 Highly lipophilic, crystalline
N-(3-Azidopropyl)-[1,1'-biphenyl]-4-carboxamide 3-Azidopropyl C₁₇H₁₈N₄O 294.35 Reactive (azide), moderate solubility
N-(1,3-Thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide 1,3-Thiazol-2-yl C₁₆H₁₂N₂OS 280.35 Heterocyclic (thiazole), moderate logP (4.01)

*Calculated using ChemDraw.

Pharmacological Implications

  • TRP Channel Antagonism : Biphenyl amides with bulky N-substituents (e.g., bicyclic groups) act as TRP channel inhibitors . The target’s hydroxypropyl group may reduce lipophilicity, altering membrane permeability.
  • Heterocyclic Effects : The furan ring (electron-rich, planar) may engage in π-π stacking or hydrogen bonding, contrasting with thiazole () or pyridine () derivatives .

Key Research Findings and Trends

Substituent-Driven Property Modulation

  • Lipophilicity : Cyclohexyl and bicyclic substituents () increase logP (>4), while hydroxypropyl and azidopropyl groups (Target, ) reduce it, enhancing aqueous solubility .
  • Thermal Stability : Methoxy-substituted analogs () exhibit higher melting points (125–141°C) compared to liquid or low-melting derivatives (e.g., 11a in : oil) .

Biological Activity

N-(3-(furan-2-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing on diverse research findings and case studies.

Chemical Structure and Synthesis

The compound features a furan ring , a biphenyl moiety , and a carboxamide group , which contribute to its unique pharmacological properties. The synthesis typically involves multi-step organic reactions, starting with the preparation of the furan-2-yl moiety through reactions involving furfural. Subsequent steps include introducing the hydroxypropyl group and coupling with the biphenyl structure, often utilizing palladium-catalyzed cross-coupling reactions for efficiency .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of similar furan derivatives. For instance, derivatives of 1-(3-amino-2-hydroxypropyl) have shown effectiveness against various Gram-positive bacteria and fungi. In particular, compounds exhibiting structural similarities to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 50 to 200 μg/mL against Gram-positive bacteria and antifungal activity against Candida strains .

CompoundActivityMIC (μg/mL)
IIIGram-positive bacteria50 - 200
VIC. albicans100
IVC. parapsilosis100

The biological activity of this compound is thought to involve interactions with molecular targets such as enzymes and receptors. The furan and biphenyl structures enable π-π interactions and hydrogen bonding, which can modulate biochemical pathways. The carboxamide group may enhance binding affinity to specific proteins, influencing their activity .

Case Studies

In a study evaluating various derivatives of benzofuran compounds, it was found that modifications to the furan structure significantly impacted antimicrobial efficacy. Compounds that retained certain functional groups while introducing halogens showed enhanced activity against bacterial strains compared to their unmodified counterparts . This suggests that structural variations in compounds like this compound could lead to significant changes in biological activity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-(furan-2-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling [1,1'-biphenyl]-4-carboxylic acid derivatives with amino-functionalized furan intermediates. Key steps include:

  • Amide bond formation : Use coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dry DMF under microwave-assisted conditions (120°C, 0.5 hours) to enhance reaction efficiency .
  • Solvent optimization : Refluxing in ethanol or DMF improves intermediate stability, while chromatography (e.g., flash column with ethyl acetate/hexane gradients) ensures purity .
  • Yield considerations : Lower yields (e.g., 23% in some cases) may arise from steric hindrance at the hydroxypropyl-furan moiety; iterative solvent screening (e.g., DCM vs. THF) and temperature modulation (60–120°C) are recommended .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the furan ring (δ 6.2–7.4 ppm), hydroxypropyl protons (δ 1.8–3.5 ppm), and biphenyl aromatic signals (δ 7.2–8.0 ppm). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated m/z 361.15 for C21H19NO4). Discrepancies >0.01 Da suggest impurities or isomerization .
  • X-ray crystallography : Resolves stereochemistry of the hydroxypropyl group and furan-biphenyl dihedral angles, critical for SAR studies .

Q. What computational tools predict the compound’s physicochemical properties?

  • Methodological Answer :

  • LogP calculation : Use Molinspiration or ACD/Labs to estimate hydrophobicity (predicted LogP ~3.2), influencing solubility and membrane permeability .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) by aligning the biphenyl moiety in hydrophobic pockets .

Advanced Research Questions

Q. How do substituents on the biphenyl ring affect biological activity, and what SAR trends are observed?

  • Methodological Answer :

  • Electron-withdrawing groups : Fluorine or nitro groups at the 3′/4′ positions enhance binding to enzymatic targets (e.g., 17β-HSD2 inhibition) by increasing electrophilicity .
  • Steric effects : Bulky substituents (e.g., cyclohexyl) reduce potency due to hindered target access, as shown in IC50 shifts from 12 nM (unsubstituted) to 220 nM (cyclohexyl-substituted) .
  • Hybrid analogs : Introducing benzodioxole or indole moieties improves metabolic stability (t1/2 > 6 hours in microsomal assays) .

Q. How can contradictory data in enzymatic inhibition assays be resolved?

  • Methodological Answer :

  • Assay standardization : Discrepancies in IC50 values (e.g., 50 nM vs. 300 nM) may arise from varying ATP concentrations (1 mM vs. 10 µM). Use fixed ATP levels (e.g., 10 µM) and pre-incubation protocols to stabilize enzyme-compound interactions .
  • Metabolite interference : LC-MS/MS detects hydrolyzed metabolites (e.g., free biphenyl acid) that may falsely elevate inhibition rates. Include control assays with esterase inhibitors (e.g., PMSF) .

Q. What strategies optimize solubility for in vivo studies without compromising activity?

  • Methodological Answer :

  • Prodrug design : Introduce phosphate esters at the hydroxypropyl group (e.g., via tert-butyloxycarbonyl protection), improving aqueous solubility (>2 mg/mL) while maintaining in situ hydrolysis to the active form .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.1) to enhance bioavailability. Dynamic light scattering (DLS) and TEM validate particle uniformity .

Q. How do reaction conditions influence the stereoselectivity of the hydroxypropyl group?

  • Methodological Answer :

  • Chiral catalysts : Use (R)-BINAP-Pd complexes to favor the (R)-enantiomer (ee >90%), critical for binding to chiral targets (e.g., GPCRs) .
  • Solvent polarity : Low-polarity solvents (e.g., toluene) favor trans-hydroxypropyl configurations, while DMSO promotes cis-isomers via hydrogen bonding .

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